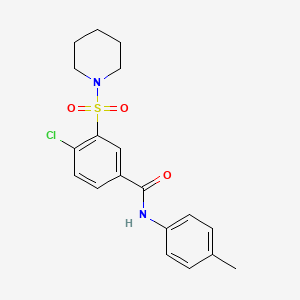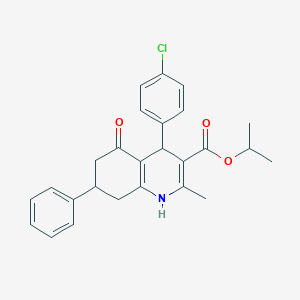![molecular formula C19H24O3 B5212974 2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene](/img/structure/B5212974.png)
2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene, also known as DTTB, is a chemical compound commonly used in scientific research. It is a potent antioxidant and has been shown to have various biochemical and physiological effects.
作用机制
2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene exerts its antioxidant effects by donating hydrogen atoms to free radicals, thereby neutralizing them. It has also been shown to activate various antioxidant enzymes, such as superoxide dismutase and catalase. 2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene has been found to modulate various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene has been shown to have various biochemical and physiological effects. It has been found to protect against oxidative stress-induced damage in various cell types, including neurons and cancer cells. 2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene has also been shown to modulate gene expression and cellular signaling pathways, leading to changes in cellular behavior and function.
实验室实验的优点和局限性
2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene is a potent antioxidant and has been shown to have various biochemical and physiological effects. Its simple synthesis method and low cost make it a popular choice for scientific research. However, 2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on 2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene. One area of interest is its potential use in neuroprotection and cancer therapy. 2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene has also been investigated for its effects on aging and age-related diseases. Additionally, further research is needed to understand the mechanisms underlying 2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene's effects on cellular signaling pathways and gene expression. Finally, the development of new derivatives of 2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene may lead to compounds with improved solubility and reduced toxicity.
合成方法
2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene can be synthesized using a simple and efficient method. The synthesis involves the reaction of 1,3,5-trimethylbenzene with 3-(2-methoxyphenoxy)propyl bromide in the presence of a base. The product is then purified using column chromatography to obtain pure 2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene.
科学研究应用
2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene has been extensively studied for its antioxidant properties. It has been shown to scavenge free radicals and protect against oxidative stress-induced damage. 2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene has also been investigated for its potential use in neuroprotection and cancer therapy. In addition, 2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene has been used in various biological assays to study its effects on cellular signaling pathways and gene expression.
属性
IUPAC Name |
2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-14-12-15(2)19(16(3)13-14)22-11-7-10-21-18-9-6-5-8-17(18)20-4/h5-6,8-9,12-13H,7,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAURSFUOJYGEAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCCOC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-Methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-[7-hydroxy-2-(4-iodophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5212892.png)
![1,7-dimethyl-3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5212897.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-benzyl-4-chlorobenzenesulfonamide](/img/structure/B5212918.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide](/img/structure/B5212926.png)

![ethyl 2-(butyrylamino)-4-methyl-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5212945.png)
![2-(3-nitrophenyl)-1,2,2',3',5',6'-hexahydro-3H-spiro[isoquinoline-4,4'-pyran]-3-imine hydrobromide](/img/structure/B5212949.png)
![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5212950.png)
![3-benzyl-5-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5212959.png)
![5-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5212985.png)
![ethyl 4-[3-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5212991.png)


![1-(3,4-dichlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5213009.png)